
6-aminoquinoxaline-2,3(1H,4H)-dione
Overview
Description
6-aminoquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative known for its diverse applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by subsequent amination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Substitution Reactions with Aldehydes and Ketones
The amino group at position 6 participates in nucleophilic substitution reactions. For example, condensation with substituted benzaldehydes or aromatic ketones in glacial acetic acid under reflux yields hydrazone derivatives (Table 1) . This reaction proceeds via:
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Formation of an imine intermediate through nucleophilic attack of the amino group on the carbonyl carbon.
Table 1: Hydrazone derivatives synthesized from 6-aminoquinoxaline-2,3(1H,4H)-dione analogs
Compound | Reagent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
---|---|---|---|---|
2 | 4-hydroxybenzaldehyde | 3 | 78 | 248-250 |
3 | 3-nitrobenzaldehyde | 3.5 | 65 | 265-267 |
12 | Isatin | 4 | 71 | >300 |
Data adapted from hydrazone syntheses of related sulfonamide derivatives .
Sulfonation and Functional Group Interconversion
While direct sulfonation of the amino group remains undocumented, analogous reactions with chlorosulfonic acid on parent quinoxaline-diones produce sulfonyl chlorides at position 6 . Subsequent reactions demonstrate:
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Hydrazide formation : Treatment with hydrazine hydrate yields sulfonohydrazides.
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Thiosemicarbazone synthesis : Reaction with carbon disulfide and alkyl halides forms thioether derivatives .
Comparative Reactivity with Structural Analogs
The amino group enhances nucleophilic character compared to:
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Sulfonyl derivatives : Requires stronger electrophiles for substitution
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Methyl/Halogen substituents : Reduces ring activation for subsequent reactions
This reactivity profile enables selective functionalization at positions 6 and 7, making the compound valuable for designing bioactive molecules .
Limitations and Research Gaps
Current literature focuses primarily on sulfonamide derivatives rather than the amino-substituted compound. Further studies are needed to:
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Characterize acylation/alkylation reactions at the amino group
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Explore metal-catalyzed coupling reactions
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Investigate photochemical transformation pathways
The compound's bifunctional nature positions it as a versatile intermediate for synthesizing heterocyclic libraries with potential pharmacological applications .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
6-Aminoquinoxaline-2,3(1H,4H)-dione has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial effects of synthesized derivatives against common bacterial strains, demonstrating moderate to significant inhibition zones compared to standard antibiotics like ampicillin .
Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
---|---|---|---|
Compound 15 | 11 | 80 | Staphylococcus aureus |
Compound 14a | 12 | 70 | Candida albicans |
2. Anticancer Properties
Research has also focused on the anticancer potential of quinoxaline derivatives. For example, a series of compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) were developed to inhibit tumor angiogenesis. These compounds showed promise in preclinical models by effectively reducing tumor growth and metastasis .
3. Central Nervous System Effects
The ability of this compound to cross the blood-brain barrier has been a focal point in developing treatments for neurological disorders. Studies have indicated that certain derivatives could potentially modulate neurotransmitter systems, offering new avenues for treating conditions such as depression and anxiety .
Agricultural Applications
1. Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to disrupt biological processes in pests. Research indicates that certain derivatives can act as effective worming agents against parasitic infections in livestock . This application highlights the compound's versatility beyond human medicine.
Materials Science Applications
1. Fluorescent Probes
Recent studies have explored the use of this compound as a fluorescent probe in biochemical assays. Its unique structural properties allow it to be used in detecting specific biomolecules, making it valuable in analytical chemistry .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, various synthesized derivatives of this compound were tested against multiple bacterial strains using the Agar well diffusion method. The results indicated that some compounds exhibited inhibition zones significantly larger than those of standard drugs.
Case Study 2: Anticancer Activity
A series of quinoxaline derivatives were synthesized and tested for their ability to inhibit VEGFR-2 activity in vitro. The most effective compounds were further evaluated in vivo using tumor-bearing mice models, demonstrating a marked reduction in tumor size compared to control groups.
Mechanism of Action
The mechanism of action of 6-aminoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Lacks the amino group at the 6-position, which can affect its reactivity and biological activity.
6-chloroquinoxaline-2,3(1H,4H)-dione:
6-methylquinoxaline-2,3(1H,4H)-dione: The presence of a methyl group at the 6-position can influence its pharmacokinetic properties.
Uniqueness
6-aminoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the amino group at the 6-position, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its versatility in scientific research and industrial applications.
Biological Activity
6-Aminoquinoxaline-2,3(1H,4H)-dione is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities. This compound is characterized by a bicyclic structure containing nitrogen atoms, which contributes to its pharmacological properties. Research has indicated that derivatives of quinoxaline exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through a review of recent studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two carbonyl groups and an amino group, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains.
- Inhibition Zones : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
- Candida albicans : The compound exhibited significant antifungal activity with an inhibition zone value of 11 mm, outperforming standard antibacterial drugs like ampicillin .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines.
- Cell Line Studies : The compound demonstrated low micromolar potency against several cancer cell lines:
- Mechanism of Action : The mechanism appears to involve apoptosis induction through caspase activation and PARP cleavage, indicating a potential pathway for therapeutic application in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the quinoxaline core can enhance biological activity.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Antibacterial Efficacy : A study reported that certain derivatives exhibited broad-spectrum antibacterial activity with significant inhibition against resistant strains.
- Cancer Cell Inhibition : Research demonstrated that specific analogs not only inhibited cell proliferation but also triggered apoptotic pathways in vitro.
Q & A
Q. What are the standard synthetic routes for 6-aminoquinoxaline-2,3(1H,4H)-dione and its derivatives?
Basic
The core structure is synthesized via condensation of benzene-1,2-diamine with oxalic acid under acidic conditions (e.g., 10% HCl at 100°C for 2 hours), yielding 1,4-dihydroquinoxaline-2,3-dione with 93% efficiency . Derivatives are functionalized through nucleophilic substitution (e.g., refluxing with alkyl halides in acetic acid) or cycloaddition reactions. For example, sulfonamide derivatives are prepared by reacting quinoxaline-6-sulfonohydrazide with benzaldehydes in glacial acetic acid .
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?
Advanced
Key parameters include:
- Temperature control : Maintain 50–55°C during chlorination to avoid side reactions .
- Stoichiometric ratios : Use excess reagents (e.g., 2-alkyl-4H-benzo[d][1,3]oxazin-4-one in 1.3:1 molar ratio) to drive reactions to completion .
- Solvent selection : Glacial acetic acid enhances cyclization efficiency during derivative synthesis .
- Thionation optimization : Replace thiourea with sodium hydrogen sulfide (NaSH) in ethanol under reflux for 5 hours, achieving 86% yield for dithione derivatives .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Basic
- NMR spectroscopy : 1H and 13C NMR confirm structural features, such as aromatic protons (δ 7.06–7.15 ppm) and NH groups (δ 11.92 ppm) .
- X-ray crystallography : Use OLEX2 for crystal structure determination and refinement, ensuring precise bond-length and angle measurements .
- Combustion analysis : Validate purity (e.g., C: 80.71%, H: 5.23%, N: 4.28%) .
Q. How should researchers address discrepancies in biological activity data for quinoxaline-dione derivatives across studies?
Advanced
- Standardize assays : Use RAW264.7 macrophage models for anti-inflammatory activity screening to ensure comparability .
- Control variables : Validate receptor-binding studies with synaptic blockers (e.g., 10 μM DNQX for AMPA receptor antagonism) .
- Replicate conditions : Ensure consistent cell lines, drug concentrations, and incubation times. Re-evaluate synthetic routes to rule out impurities affecting activity .
Q. What computational methods are effective in predicting the reactivity of this compound derivatives?
Advanced
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for electrophilic substitution .
- Molecular docking : Predict interactions with biological targets (e.g., AMPA receptors) by simulating ligand-receptor binding .
- Mechanistic studies : Model reaction pathways (e.g., cycloaddition kinetics) to explain experimental yields .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Basic
- General practices : Use PPE (gloves, goggles) and work in a fume hood during reflux steps .
- Neutralization : Treat acidic byproducts (e.g., HCl) with ice-water post-synthesis to prevent exothermic reactions .
- Waste disposal : Follow institutional guidelines for azide-containing intermediates to avoid hazardous buildup .
Q. How can researchers validate the purity of this compound derivatives?
Advanced
- Chromatography : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .
- Recrystallization : Purify using DMF/water mixtures to remove unreacted starting materials .
- Mass spectrometry : Confirm molecular ion peaks and rule out byproducts .
Q. What strategies are effective for synthesizing sulfur-containing analogs of this compound?
Advanced
- Thionation : React the dione with phosphorus pentasulfide in pyridine to produce dithione derivatives (83% yield) .
- Thiourea substitution : Treat 2,3-dichloroquinoxaline with thiourea in ethanol under reflux, though yields are lower (60–70%) compared to NaSH .
Q. How is this compound utilized in neuroscience research?
Advanced
- Synaptic activity studies : Apply 6,7-dinitro derivatives (DNQX) at 10 μM to block AMPA/kainate receptors in electrophysiology experiments .
- Protocol refinement : Combine with picrotoxin (100 μM) to isolate NMDA receptor-mediated currents in brain slice preparations .
Q. What are the challenges in scaling up the synthesis of this compound derivatives?
Advanced
- Solvent volume management : Use rotary evaporation to efficiently remove acetic acid after reflux .
- Exothermic reactions : Control sulfuryl chloride addition rates during chlorination to prevent thermal runaway .
- Purification bottlenecks : Optimize recrystallization solvents (e.g., ethanol/water) for high-throughput workflows .
Properties
IUPAC Name |
6-amino-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCKPMPEGDANJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220033 | |
Record name | Quinoxaline-6-amine, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-93-9 | |
Record name | 6-Aminoquinoxaline-2,3(1H,4H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6973-93-9 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Quinoxaline-6-amine, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Quinoxalinedione, 6-amino-1,4-dihydro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 6-AMINOQUINOXALINE-2,3(1H,4H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MO9U2N25F | |
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